3-Thiomorpholinone 1,1-dioxide
Description
Contextualization of Sulfone Heterocycles in Contemporary Organic Chemistry
Sulfone heterocycles represent a significant class of compounds that have garnered considerable attention in modern organic synthesis and medicinal chemistry. mdpi.com These structures, which feature a sulfone group (SO₂) integrated into a ring system, are prized for their unique electronic and structural properties. thieme-connect.com The sulfone group acts as a powerful electron-withdrawing moiety, influencing the reactivity of the entire heterocyclic scaffold. thieme-connect.com This characteristic allows sulfones to function as "chemical chameleons," serving as temporary modulators of chemical reactivity in a variety of transformations. thieme-connect.com
The synthesis of cyclic sulfones has evolved significantly, with numerous methods developed to construct these valuable scaffolds. mdpi.com Classical approaches often involve the oxidation of the corresponding cyclic sulfides or sulfoxides. thieme-connect.com More contemporary methods focus on developing simple, mild, and environmentally friendly synthetic pathways, including various catalytic approaches like photocatalysis. mdpi.com Researchers have also developed methods for the regioselective synthesis of arylsulfonyl heterocycles through reactions like intramolecular Heck coupling. rsc.org The versatility of sulfone heterocycles is demonstrated by their use as key intermediates in the synthesis of a wide range of more complex molecules, including five- and six-membered ring systems, fused heterocycles, and various derivatives. researchgate.net Their stability and reactivity make them indispensable building blocks in the synthetic chemist's toolkit. mdpi.comthieme-connect.com
The Significance of the Thiomorpholine (B91149) 1,1-Dioxide Scaffold in Chemical Science
The thiomorpholine ring, a six-membered heterocycle containing nitrogen and sulfur, and particularly its oxidized form, thiomorpholine 1,1-dioxide, is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.com This designation refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them recurring motifs in a diverse array of biologically active compounds. The oxidation of the sulfur atom to a sulfone dramatically alters the electronic properties of the ring, enhancing its potential for specific molecular interactions.
The thiomorpholine 1,1-dioxide scaffold is a key component in numerous compounds investigated for a wide range of pharmacological activities. jchemrev.com Its utility is demonstrated by its incorporation into molecules designed as antibacterial, anti-inflammatory, and anti-cancer agents. jchemrev.comresearchgate.net For instance, modifications of the antibiotic linezolid (B1675486) have involved replacing the morpholine (B109124) ring with a thiomorpholine S,S-dioxide scaffold to generate new antibacterial candidates. jchemrev.com Furthermore, this scaffold is a key intermediate in the synthesis of drugs like Filgotinib, highlighting its industrial relevance. google.com The scaffold's ability to participate in various chemical reactions, including the powerful copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for the creation of novel hybrid molecules with potential therapeutic applications. researchgate.netresearchgate.net
Below is a table highlighting examples of research involving the thiomorpholine 1,1-dioxide scaffold.
| Derivative/Application Area | Brief Description | Reference |
| Phenyl Oxazolidinone Antibacterials | The morpholine ring of the antibiotic linezolid was replaced by a thiomorpholine S,S-dioxide scaffold to create new potential antibacterial agents. | jchemrev.com |
| HIV Capsid Modulators | A 4-sulfonyl-thiomorpholine-1,1-dioxide group was introduced into phenylalanine derivatives to explore interactions in the development of HIV capsid modulators. | nih.gov |
| 1,2,3-Triazole Hybrids | Thiomorpholine 1,1-dioxide was used as a starting material to synthesize novel 1,2,3-triazole hybrids via click chemistry for potential anticancer applications. | researchgate.netresearchgate.net |
| Filgotinib Intermediate | Thiomorpholine 1,1-dioxide is a key intermediate in the synthesis of Filgotinib, a drug investigated for inflammatory conditions. | google.com |
Scope and Research Trajectories Pertaining to 3-Thiomorpholinone 1,1-Dioxide
The compound this compound and its derivatives are specific examples within the broader class of thiomorpholine 1,1-dioxides that serve as versatile building blocks in synthetic organic chemistry. The structure combines the key features of the thiomorpholine 1,1-dioxide scaffold with a lactam (a cyclic amide) functionality at the 3-position. This arrangement creates a unique chemical entity with distinct reactivity, making it a valuable intermediate for constructing more complex molecules.
Research has focused on the synthesis and reaction of various substituted 3-thiomorpholinone 1,1-dioxides. For example, derivatives such as 2,2-diphenyl-3-thiomorpholinone 1,1-dioxide and 2,2-dimethyl-3-thiomorpholinone 1,1-dioxide have been synthesized and studied. ontosight.aifluorochem.co.uk The synthesis of the core 3-thiomorpholinone structure can be achieved through methods like L-proline-catalyzed three-component domino reactions, which allow for diastereoselective synthesis of disubstituted versions. researchgate.net The presence of the lactam ring, adjacent to the nitrogen heteroatom and in proximity to the sulfone group, provides multiple reactive sites for further chemical modification.
Current and future research trajectories for this compound are centered on its use as a precursor for novel heterocyclic systems and biologically active molecules. Its unique structure makes it an ideal starting point for scaffold hopping and skeletal remodeling to create diverse molecular frameworks. researchgate.net For instance, cascade reactions have been developed to convert thiomorpholinone-tethered alkenoic acids into functionalized 1,1-disubstituted amino-1,3-dienes, which are themselves valuable precursors for transformations like Diels-Alder reactions. researchgate.netacs.org The continued exploration of the reactivity of the this compound core is expected to yield new synthetic methodologies and lead to the discovery of complex molecules with potential applications in materials science and medicinal chemistry.
The table below summarizes some reported derivatives and their synthetic context.
| Compound Derivative | Molecular Formula | Synthetic Context/Note | Reference |
| 2,2-Diphenyl-3-thiomorpholinone 1,1-dioxide | C₁₆H₁₅NO₃S | Synthesized via oxidation of 2,2-diphenylthiomorpholine; studied for potential biological applications. | ontosight.ai |
| 2,2-Dimethyl-3-thiomorpholinone 1,1-dioxide | C₆H₁₁NO₃S | A building block used in organic synthesis. | fluorochem.co.uk |
| 1,1-Dioxo-1λ⁶-thiomorpholine-3-carboxylic acid | C₅H₉NO₄S | A closely related structure where the 3-position is a carboxylic acid. The substitution pattern creates unique electronic and steric environments. | |
| 5,6-Disubstituted 3-Thiomorpholinones | Varies | Synthesized via L-proline-catalyzed three-component domino reactions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-4-3-9(7,8)2-1-5-4/h1-3H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLQRTIYJFIXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89124-76-5 | |
| Record name | thiomorpholin-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 3 Thiomorpholinone 1,1 Dioxide
Established Synthetic Routes to the 3-Thiomorpholinone 1,1-Dioxide Core Structure
Cyclization Reactions for Thiomorpholinone Precursors and Subsequent Oxidation
The formation of the 3-thiomorpholinone ring is a critical step, often achieved through the cyclization of appropriately functionalized acyclic precursors. One established method involves the condensation of β-nitroalkylmercapto esters, which upon reduction of the nitro group, undergo spontaneous cyclization to yield substituted 3-thiomorpholinones. This approach allows for the introduction of substituents at various positions of the heterocyclic ring.
Another notable route is the reaction of ethylenimines with α-mercapto esters, such as ethyl thioglycolate. This method provides a direct pathway to the 3-thiomorpholinone core. For instance, the reaction of 2-methylethylenimine with ethyl thioglycolate has been shown to produce the corresponding substituted 3-thiomorpholinone. The versatility of these methods is demonstrated by the range of substituted 3-thiomorpholinones that have been synthesized, as highlighted in the table below.
Table 1: Examples of Substituted 3-Thiomorpholinones via Cyclization Reactions
| Substituents | Starting Materials | Method |
|---|---|---|
| 6-Methyl | Ethyl α-mercaptoacetate and 1-nitro-2-acetoxypropane | Condensation followed by reduction and cyclization |
| 5,6-Dimethyl | Ethyl α-mercaptoacetate and 3-nitro-2-acetoxybutane | Condensation followed by reduction and cyclization |
| 2-Ethyl-6-methyl | Ethyl α-mercaptobutyrate and 1-nitro-2-acetoxypropane | Condensation followed by reduction and cyclization |
| Unsubstituted | Ethylenimine and ethyl thioglycolate | Direct condensation |
Selective Oxidation Protocols for the Generation of 1,1-Dioxide Moiety
The conversion of the sulfide (B99878) in the 3-thiomorpholinone ring to the corresponding 1,1-dioxide (a sulfone) is a crucial transformation that significantly influences the biological activity of the molecule. This oxidation needs to be selective to avoid over-oxidation or side reactions with other functional groups present in the molecule.
Potassium permanganate (B83412) (KMnO4) has been effectively employed as a strong oxidizing agent for this purpose. A patented method describes the oxidation of an N-protected thiomorpholine (B91149) derivative to its 1,1-dioxide in a controlled manner. The use of a protecting group on the nitrogen atom can prevent unwanted side reactions and ensure a clean conversion. The reaction is typically carried out in a suitable solvent system, and the permanganate is added portion-wise to control the exothermicity of the reaction.
Other oxidizing agents can also be utilized for the conversion of sulfides to sulfones. The choice of the oxidant often depends on the substrate's sensitivity and the desired selectivity. A comparison of common oxidizing agents is presented below.
Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Aqueous or organic solvents, often under basic or neutral pH. | Powerful and cost-effective. | Can lead to over-oxidation; requires careful control of reaction conditions. |
| Hydrogen Peroxide (H2O2) | Often used with a catalyst (e.g., tungstic acid) in solvents like acetic acid. | "Green" oxidant (byproduct is water). | May require a catalyst and elevated temperatures. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents like dichloromethane (B109758) at or below room temperature. | Generally provides clean and selective oxidation to the sulfone. | Can be explosive; purification of the product from the benzoic acid byproduct is necessary. |
| Oxone® (Potassium peroxymonosulfate) | Biphasic solvent systems (e.g., ethyl acetate/water) or polar solvents like methanol. | Stable, non-toxic, and easy to handle. | Reaction rates can be slow for some substrates. |
Enantioselective Synthesis Strategies for Chiral Thiomorpholine 1,1-Dioxides
The synthesis of enantiomerically pure 3-thiomorpholinone 1,1-dioxides is of significant interest, as the stereochemistry often plays a crucial role in their biological activity. A key strategy for achieving this is through the use of chiral starting materials derived from the chiral pool.
A notable example is the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives. acs.orgnih.govacs.org This method utilizes immobilized Fmoc-protected cysteine (Fmoc-Cys(Trt)-OH) as the chiral building block. The synthesis proceeds through a series of steps on the solid support, including N-alkylation and N-sulfonylation/acylation, followed by cleavage from the resin. Inclusion of a reducing agent like triethylsilane during the cleavage step can lead to the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. acs.orgnih.govacs.org This approach allows for the creation of a library of chiral thiomorpholine derivatives with control over the stereocenter at the C3 position.
The stereochemical outcome of such syntheses is critical and has been studied in detail. For compounds derived from cysteine, the synthetic route often leads to the stereoselective formation of a new stereocenter at the C6 position. acs.org
Table 3: Stereoselective Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives
| Chiral Starting Material | Key Reaction Steps | Stereochemical Outcome |
|---|---|---|
| Immobilized Fmoc-Cys(Trt)-OH | Solid-phase synthesis, N-alkylation, N-acylation/sulfonylation, cleavage with TFA/triethylsilane. acs.orgnih.govacs.org | Stereoselective formation of the C3- and often a new C6-stereocenter. acs.org |
The use of chiral auxiliaries is another established method in asymmetric synthesis. wikipedia.org These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. While specific examples for this compound are not extensively documented in the readily available literature, this remains a viable and powerful strategy for controlling stereochemistry in the synthesis of chiral heterocycles.
Modern and Advanced Synthetic Strategies for this compound and its Derivatives
Applications of Multicomponent Reactions (MCRs) in Thiomorpholinone 1,1-Dioxide Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of N-substituted thiomorpholinones. researchgate.netresearchgate.net
In a solid-phase approach, a resin-bound bifunctional component, such as 2-(2-aminoethylthio)acetic acid, can be reacted with a ketone, an isocyanide, and a carboxylic acid in a one-pot fashion. researchgate.net This strategy offers a high degree of molecular diversity, as each of the four components can be varied, leading to a library of N-substituted thiomorpholinones. The subsequent oxidation of the sulfide to the 1,1-dioxide would then yield the target compounds.
The versatility of the Ugi reaction in generating diverse thiomorpholinone scaffolds is illustrated in the following table.
Table 4: Ugi Reaction for the Synthesis of N-Substituted Thiomorpholinones
| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component | Resulting N-Substituent on Thiomorpholinone |
|---|---|---|---|---|
| Resin-bound 2-(2-aminoethylthio)acetic acid | Cyclohexanone | tert-Butyl isocyanide | Acetic acid | Acyl group derived from acetic acid |
| Resin-bound 2-(2-aminoethylthio)acetic acid | Acetone | Cyclohexyl isocyanide | Benzoic acid | Acyl group derived from benzoic acid |
| Resin-bound 2-(2-aminoethylthio)acetic acid | Benzaldehyde | Benzyl isocyanide | Propionic acid | Acyl group derived from propionic acid |
Continuous Flow Chemistry Methodologies for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams. nih.govnih.govchemrxiv.orgresearchgate.net While the direct continuous flow synthesis of this compound is not extensively detailed, the principles have been successfully applied to the synthesis of the parent thiomorpholine scaffold. nih.govnih.govchemrxiv.orgresearchgate.net
These established flow methodologies for thiomorpholine can be logically extended to the synthesis of 3-thiomorpholinone and its subsequent oxidation. A telescoped continuous flow process could be envisioned where the initial formation of a thiomorpholinone precursor via a photochemical thiol-ene reaction or other cyclization strategies is followed by an in-line cyclization and then an oxidation step in a subsequent reactor module. nih.gov
The design of such a continuous flow system would involve the careful selection of reactor types (e.g., coil reactors, packed-bed reactors), precise control of residence time, temperature, and stoichiometry, and potentially the use of immobilized reagents or catalysts to facilitate purification. The benefits of such an approach would include enhanced safety, higher throughput, and improved product consistency, making it an attractive strategy for the large-scale manufacturing of this compound and its derivatives.
Catalytic Approaches and Organocatalysis in Thiomorpholinone 1,1-Dioxide Formation
The formation of the thiomorpholinone ring system, the precursor to this compound, has been achieved through various catalytic methods that offer mild and efficient pathways. Subsequent oxidation provides the target 1,1-dioxide.
Photocatalysis has emerged as a powerful tool for this synthesis. A mild, redox-neutral photocatalytic method for alkene hydrothiolation utilizes the transition metal complex Ru(bpy)₃Cl₂ under visible-light activation to achieve catalytic radical initiation. This approach provides rapid access to a diverse set of thiol-ene coupled products, which are precursors to the thiomorpholinone ring. In some cases, a solvent-free, Lewis acid-promoted tandem amidation–hydrothiolation sequence has been developed, which yields thiomorpholin-3-ones in a one-pot operation from commercially available starting materials. Another photochemical approach employs 9-fluorenone (B1672902) as an inexpensive photocatalyst for the thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, leading to a key intermediate that is cyclized to the thiomorpholine ring.
The final step, the conversion to the 1,1-dioxide, is typically achieved through an oxidation reaction. A common method involves the oxidation of a protected thiomorpholine compound using an oxidizing agent like potassium permanganate. The resulting thiomorpholine-1,1-dioxide amino-protected compound is then hydrolyzed under acidic conditions to yield thiomorpholine-1,1-dioxide hydrochloride.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ru(bpy)₃Cl₂ / Visible Light | Photocatalytic Alkene Hydrothiolation | Redox-neutral, mild conditions, rapid access to products. | |
| Lewis Acid | Tandem Amidation-Hydrothiolation | Solvent-free, one-pot operation. | |
| 9-Fluorenone / Light | Photochemical Thiol-Ene Reaction | Utilizes an inexpensive organic photocatalyst. |
Derivatization and Functionalization of the Thiomorpholinone 1,1-Dioxide Ring System
The thiomorpholinone skeleton is amenable to functionalization at specific positions, allowing for the introduction of molecular diversity with control over the spatial arrangement of substituents. Stereoselective C-2 alkylation of the thiomorpholin-3-one ring has been demonstrated using various electrophiles. This approach leads to the formation of enantiomerically pure 2-substituted thiomorpholin-3-ones following N-deprotection, highlighting the ability to control the stereochemistry at a key position on the heterocyclic ring.
Furthermore, stereoselective synthesis of thiomorpholine-3-carboxylic acids has been accomplished using a polymer-supported methodology. This solid-phase synthesis approach starts from immobilized Fmoc-Cys(Trt)-OH. The inclusion of triethylsilane during the cleavage from the resin results in the stereoselective formation of the thiomorpholine-3-carboxylic acid derivatives. These methods provide crucial pathways for creating complex, chiral molecules built upon the thiomorpholinone framework.
A comprehensive literature search did not yield specific examples or established synthetic methodologies for the construction of fused or spirocyclic ring systems that directly incorporate the this compound core. While the synthesis of fused and spirocyclic heterocycles is a broad and active area of research, including systems based on thiophenes, indolines, and other sulfur-nitrogen heterocycles, dedicated methods for applying these strategies to the this compound scaffold are not prominently documented. The development of such systems remains an area for future exploration in synthetic chemistry.
Mechanistic Investigations of Reactions Involving this compound
The reactivity of the this compound ring system is dictated by the functional groups present: the lactam (cyclic amide), the sulfone, and the activated methylene (B1212753) group at the C-2 position. The nitrogen atom of the lactam can be functionalized, and the carbonyl group is a potential site for nucleophilic attack, although this often leads to ring-opening.
The protons at the C-2 position, adjacent to the carbonyl group, are acidic and can be removed by a base. This deprotonation is a key step in initiating cascade reactions and functionalization at this position. The acidity of this proton is crucial; for instance, an alkyl-substituted thiomorpholinone may not undergo ring-opening because the α-amino proton is not acidic enough for deprotonation by a mild base like K₂CO₃.
The ring system also serves as a scaffold for reactions with electrophiles. Following deprotonation at C-2, the resulting enolate can react with a variety of electrophiles, enabling stereoselective alkylation. In other contexts, such as the deconstructive esterification of thiomorpholinone-tethered acids, the system reacts with electrophilic alkylating agents like benzyl, allyl, and propargyl bromides.
The this compound framework can participate in sophisticated cascade reactions, particularly those involving ring-opening. A notable example is the cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids, which converts the heterocycle into versatile cross-conjugated thiol-bearing aminodienes. This domino process is initiated by the esterification of the tethered carboxylic acid, which is followed by a base-assisted ring-opening through C-S bond cleavage and a concurrent 1,2-migration of an α-amino alkenyl group.
The mechanism of this cascade is sensitive to both electronic and steric factors. N-aryl-substituted thiomorpholinones, being more activated, react significantly faster than their N-alkyl counterparts. A C-6 alkenyl substituent is a necessary structural feature for the deconstruction to occur; replacing it with an aryl or alkyl group prevents the ring-opening reaction.
| Electrophile Type | Specific Example | Competency | Reference |
|---|---|---|---|
| Benzyl Bromide | Benzyl bromide | Competent | |
| Allyl Bromide | Allyl bromide | Competent | |
| Alkyl Bromide | Ethyl bromoacetate | Competent | |
| Propargyl Bromide | Propargyl bromide | Competent |
Pericyclic Reactions and Cycloaddition Chemistry of Thiomorpholinone 1,1-Dioxide Systems
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis for the stereospecific construction of complex cyclic architectures. msu.edulibretexts.org Cycloaddition reactions, a prominent class of pericyclic reactions, involve the formation of a cyclic molecule from two or more unsaturated molecules. organicchemistrydata.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly notable example, enabling the formation of six-membered rings with a high degree of regio- and stereocontrol. wikipedia.orgnih.gov
The reactivity of α,β-unsaturated systems within heterocyclic frameworks, such as that potentially present in derivatives of this compound, is of significant interest. The presence of both an enamide-like functionality and a vinyl sulfone moiety suggests a rich and varied cycloaddition chemistry. The electron-withdrawing nature of the sulfone group can activate the double bond, making it a potent dienophile or dipolarophile in various cycloaddition reactions.
While the broader fields of cycloaddition reactions involving cyclic vinyl sulfones and enamides have been explored, specific and detailed research on the pericyclic and cycloaddition chemistry of this compound itself is not extensively documented in publicly available scientific literature. However, the general principles of these reactions provide a framework for predicting the potential reactivity of this heterocyclic system. For instance, the double bond in a dehydro-thiomorpholinone 1,1-dioxide could potentially participate as a 2π component in [4+2] Diels-Alder reactions with various dienes. Furthermore, 1,3-dipolar cycloadditions with dipoles such as nitrones, azides, or nitrile oxides could lead to the formation of novel fused heterocyclic systems.
The outcomes of such reactions, including their regio- and stereoselectivity, would be influenced by the electronic and steric properties of the substituents on both the thiomorpholinone 1,1-dioxide ring and the reacting partner. The development of catalytic and asymmetric variants of these cycloadditions would further enhance the synthetic utility of this scaffold, providing access to a diverse range of complex molecules.
Future research in this area would be invaluable for elucidating the specific reactivity of this compound systems in pericyclic reactions and for harnessing their potential in the synthesis of novel chemical entities.
Spectroscopic Characterization and Advanced Structural Analysis of 3 Thiomorpholinone 1,1 Dioxide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For 3-Thiomorpholinone 1,1-dioxide, ¹H NMR spectroscopy is used to identify the different types of protons and their relationships. The methylene (B1212753) protons adjacent to the sulfone group (SO₂) are expected to be deshielded and appear at a lower field (higher ppm value) compared to those adjacent to the nitrogen atom. Furthermore, the protons on the carbon alpha to the carbonyl group will exhibit a distinct chemical shift. The splitting patterns (singlet, doublet, triplet, etc.) of these signals, arising from spin-spin coupling, reveal the number of neighboring protons, which helps to piece together the molecular framework.
While specific experimental data for the parent this compound is not widely published, data for related thiomorpholine (B91149) derivatives are available and can be used for comparison. For instance, in a study of thiomorpholine transformation, the methylene protons of the parent thiomorpholine ring were observed as pseudotriplets at 2.66 and 3.08 ppm researchgate.net. Oxidation to a sulfoxide (B87167) resulted in a more complex spectrum due to conformational changes researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| CH₂ (adjacent to C=O) | ~3.5 | ~45 |
| CH₂ (adjacent to NH) | ~3.8 | ~50 |
| CH₂ (adjacent to SO₂) | ~3.2 | ~55 |
| NH | ~7.5 (broad) | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) group of the amide and the sulfone (SO₂) group. The C=O stretching vibration is expected to appear as a strong, sharp band in the region of 1650-1700 cm⁻¹ metsysbio.com. The sulfone group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically between 1350 and 1300 cm⁻¹ and a symmetric stretch between 1160 and 1120 cm⁻¹. The N-H stretching vibration of the amide should appear as a medium to strong band in the region of 3200-3400 cm⁻¹, which may be broadened due to hydrogen bonding. The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals. The S-C and C-C bond vibrations within the ring would be detectable. The symmetric stretch of the sulfone group is typically a strong band in the Raman spectrum. Raman is particularly useful for analyzing solid samples and can provide information about the crystal lattice vibrations in the low-frequency region (below 400 cm⁻¹) sci-hub.st.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3400-3200 | 3400-3200 | Medium, often broad |
| C-H (Methylene) | Stretch | 3000-2850 | 3000-2850 | Medium to Strong |
| C=O (Amide) | Stretch | 1700-1650 | 1700-1650 | Strong |
| SO₂ (Sulfone) | Asymmetric Stretch | 1350-1300 | 1350-1300 | Strong |
| SO₂ (Sulfone) | Symmetric Stretch | 1160-1120 | 1160-1120 | Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₄H₇NO₃S), the molecular weight is 149.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149. The presence of sulfur can be confirmed by the isotopic peak at M+2 (m/z = 151), which would have a relative abundance of approximately 4.4% of the molecular ion peak due to the natural abundance of the ³⁴S isotope acs.org.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclic sulfones and amides would be expected. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of CO, resulting in a fragment ion. Cleavage of the ring structure is also highly probable. The loss of SO₂ (64 Da) is a characteristic fragmentation for sulfones and would likely produce a significant peak. Other potential fragmentations include the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄). Analysis of these fragment ions allows for the reconstruction of the molecular structure.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 149 | [C₄H₇NO₃S]⁺ | Molecular Ion (M⁺) |
| 85 | [C₄H₇N]⁺ | Loss of SO₂ |
| 121 | [C₃H₅NO₃S]⁺ | Loss of CO |
| 57 | [C₃H₅N]⁺ | Ring cleavage and rearrangement |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule as it exists in the crystal lattice.
While a crystal structure for this compound itself is not publicly available, studies on closely related thiomorpholine derivatives provide strong evidence for the expected conformation. For example, the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) reveals that the thiomorpholine ring adopts a low-energy chair conformation mdpi.comresearchgate.net. It is therefore highly probable that the six-membered ring of this compound also exists in a chair conformation in the solid state. This conformation minimizes steric strain and torsional strain within the ring. X-ray analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the oxygen atoms of the carbonyl and sulfone groups, which dictate the crystal packing.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and contains no stereogenic centers. Therefore, it will not exhibit any optical activity, and chiroptical spectroscopy is not applicable for its analysis.
However, if a substituent were introduced into the molecule at a position that creates a chiral center (for example, at the C2, C5, or C6 positions), the resulting derivative would be chiral and exist as a pair of enantiomers. In such cases, chiroptical spectroscopy would be a crucial tool for assessing the enantiomeric purity of the sample, which is of particular importance in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities.
Computational Chemistry and Theoretical Studies of 3 Thiomorpholinone 1,1 Dioxide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-thiomorpholinone 1,1-dioxide, DFT calculations could provide valuable information on its molecular orbitals, charge distribution, and various reactivity descriptors.
By solving the Schrödinger equation for the molecule, DFT can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, susceptible to electrophilic attack, and electron-deficient areas, prone to nucleophilic attack. Such information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Information | Significance |
| HOMO Energy | To be determined | Indicates electron-donating ability |
| LUMO Energy | To be determined | Indicates electron-accepting ability |
| HOMO-LUMO Gap | To be determined | Relates to chemical reactivity and stability |
| Dipole Moment | To be determined | Indicates overall polarity of the molecule |
| Electrostatic Potential | To be determined | Maps regions of positive and negative charge |
Note: The values in this table are placeholders and would need to be determined through specific DFT calculations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Stability
The three-dimensional structure of this compound is not static; the six-membered ring can adopt various conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape and assessing the relative stabilities of these different arrangements.
MM methods employ classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically altering bond lengths, angles, and dihedral angles, MM can identify low-energy conformations, such as chair, boat, and twist-boat forms for a six-membered ring. These calculations can predict the most stable conformation and the energy barriers between different conformers.
MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and vibrational motions. This allows for the exploration of the conformational space and the identification of the most populated conformations at a given temperature, providing a more realistic representation of the molecule's behavior in a solution or biological environment.
Table 2: Potential Conformations of this compound and their Predicted Relative Stabilities
| Conformation | Predicted Relative Energy (kcal/mol) | Key Structural Features |
| Chair | To be determined (likely lowest energy) | Staggered arrangement of substituents, minimizing steric strain |
| Boat | To be determined | Eclipsed interactions, generally higher in energy than the chair |
| Twist-Boat | To be determined | Intermediate in energy between chair and boat conformations |
Note: The relative energies are hypothetical and would be quantified by molecular mechanics or dynamics simulations.
In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry offers the ability to predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, in silico methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts (¹H and ¹³C) can be achieved using quantum mechanical methods. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, the chemical shifts can be estimated. These predicted spectra can aid in the interpretation of experimental NMR data and help to confirm the molecular structure.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or S=O stretching. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the presence of the thiomorpholinone 1,1-dioxide scaffold.
Beyond spectroscopic parameters, computational methods can also calculate various reactivity descriptors. These include parameters such as chemical hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactivity and potential for chemical transformations.
Structure-Based Computational Design Methodologies
The structural and electronic information obtained from computational studies of this compound can be leveraged in structure-based design methodologies. This is particularly relevant in the field of drug discovery and materials science, where understanding molecular interactions is crucial.
If this compound or its derivatives are being considered as potential inhibitors of a biological target, such as an enzyme, computational docking studies can be performed. These simulations predict the preferred binding orientation of the molecule within the active site of the target protein. The binding affinity can also be estimated, providing a measure of the potential potency of the compound.
The insights gained from these computational analyses can guide the rational design of new analogs with improved properties. For example, by identifying key interactions between the molecule and its target, modifications can be proposed to enhance binding affinity or selectivity. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug design.
Applications of the 3 Thiomorpholinone 1,1 Dioxide Scaffold in Medicinal Chemistry and Drug Design
The Role of Thiomorpholinone 1,1-Dioxide as a Privileged Scaffold in Drug Discovery
The concept of privileged scaffolds refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The thiomorpholine (B91149) scaffold, and by extension its 3-oxo, 1,1-dioxide derivative, is considered a privileged structure in medicinal chemistry. chemimpex.comebi.ac.uk This is attributed to its favorable properties, including metabolic stability conferred by the sulfone group, and its ability to present substituents in well-defined spatial orientations, facilitating interactions with target proteins.
The diverse biological activities associated with the broader morpholine (B109124) and thiomorpholine class of compounds underscore their privileged nature. These scaffolds are integral components of numerous therapeutic agents with activities spanning from anticancer and anti-inflammatory to antimicrobial and CNS-active agents. jchemrev.com The thiomorpholine 1,1-dioxide moiety, in particular, has been incorporated into molecules designed as anti-inflammatory and analgesic drugs. chemimpex.com Its utility as a versatile building block in the synthesis of bioactive molecules is well-recognized in the pharmaceutical industry. chemimpex.com
Bioisosteric Replacement Strategies Employing the Thiomorpholine 1,1-Dioxide Motif
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. This approach is often employed to improve potency, selectivity, pharmacokinetic properties, or to reduce toxicity. nih.gov The 3-thiomorpholinone 1,1-dioxide scaffold can be utilized as a bioisosteric replacement for other cyclic structures in drug candidates.
For instance, the rigid conformation of the thiomorpholinone 1,1-dioxide ring can mimic the spatial arrangement of substituents in other cyclic systems, while the sulfone group can act as a hydrogen bond acceptor and introduce polarity. This can be advantageous in optimizing interactions with a biological target. While specific examples of direct bioisosteric replacement leading to the this compound core are not extensively documented in publicly available literature, the principles of bioisosterism strongly support its potential in this role. Medicinal chemists can leverage this scaffold to explore new chemical space and overcome liabilities associated with existing molecular frameworks.
Rational Design of Novel Thiomorpholinone 1,1-Dioxide Derivatives for Target Interaction
Rational drug design involves the deliberate selection and synthesis of compounds based on the known three-dimensional structure of a biological target or a pharmacophore model. The this compound scaffold provides a robust platform for such design strategies.
Design Principles for Enzyme Inhibition Modulators
The design of enzyme inhibitors often relies on creating molecules that can fit snugly into the enzyme's active site and form specific interactions with key amino acid residues. The this compound scaffold can be functionalized at various positions to achieve this. For example, substituents on the nitrogen atom or at other positions on the ring can be designed to interact with hydrophobic pockets or form hydrogen bonds within an enzyme's active site. The sulfone group itself is a strong hydrogen bond acceptor, a feature that can be exploited in inhibitor design. While specific examples targeting enzymes with this exact scaffold are limited in the literature, the general principles of enzyme inhibitor design are applicable.
Table 1: Key Interactions for Enzyme Inhibition
| Interaction Type | Potential Interacting Group on Scaffold |
|---|---|
| Hydrogen Bonding | Sulfone oxygen atoms, Lactam carbonyl |
| Hydrophobic Interactions | Alkyl or aryl substituents on the ring |
Design Principles for Receptor Ligands and Allosteric Modulators
The design of receptor ligands aims to create molecules that can bind to a receptor and either mimic the action of the endogenous ligand (agonist) or block its effect (antagonist). Allosteric modulators bind to a site distinct from the primary ligand binding site and modulate the receptor's function. The defined stereochemistry of the this compound scaffold is particularly advantageous for designing selective receptor ligands. By controlling the spatial orientation of key pharmacophoric groups, it is possible to achieve high affinity and selectivity for a specific receptor subtype.
The scaffold's rigidity helps to reduce the entropic penalty upon binding, potentially leading to higher affinity. The ability to introduce diverse substituents allows for the fine-tuning of interactions with the receptor's binding pocket.
Scaffold Hopping and Skeletal Remodeling Approaches in Drug Candidate Optimization
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the original biological activity. This approach is used to explore new chemical space, improve properties, and circumvent existing patents. The this compound scaffold can serve as a novel core in scaffold hopping experiments. Its distinct shape and electronic properties, compared to more common heterocyclic scaffolds, make it an attractive candidate for generating new intellectual property and discovering compounds with improved drug-like properties.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. While comprehensive SAR studies specifically focused on a series of this compound derivatives are not widely published, general principles can be inferred from the broader class of thiomorpholine-containing compounds.
For instance, in a series of thiomorpholine derivatives developed as antitubercular agents, the nature and position of substituents on the thiomorpholine ring were found to be critical for activity. nih.gov Similarly, for any series of this compound derivatives, systematic modifications would be necessary to establish a clear SAR.
Table 2: Hypothetical SAR for a Series of this compound Derivatives
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |
|---|---|---|---|
| N-4 | Small, lipophilic | Increase | Fills a hydrophobic pocket in the target |
| N-4 | Bulky, polar | Decrease | Steric hindrance or unfavorable interactions |
| C-2/C-5 | Hydrogen bond donor/acceptor | Varies | Depends on the specific target's binding site |
It is important to note that this table is illustrative and a definitive SAR can only be established through the synthesis and biological evaluation of a focused library of compounds.
Emerging Research Avenues and Future Directions for 3 Thiomorpholinone 1,1 Dioxide
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of 3-thiomorpholinone 1,1-dioxide's potential. These computational tools can navigate the vast chemical space to design novel molecules with optimized properties and predict their synthetic pathways, significantly reducing the time and cost of traditional research and development. nih.govresearchgate.net
Generative AI models, such as Generative Adversarial Networks (GANs) and transformers, can be trained on large datasets of known molecules to create new, previously unsynthesized derivatives of this compound. researchgate.netyoutube.com These models can be tailored to generate compounds with specific desired characteristics, such as enhanced bioactivity against a particular drug target or specific physicochemical properties. springernature.com For instance, a model could be designed to produce molecules that preserve the core thiomorpholinone dioxide scaffold while adding substituents likely to improve binding affinity to a target protein. nih.gov
Furthermore, ML algorithms are becoming increasingly adept at predicting the biological activity and pharmacokinetic properties of small molecules. nih.gov By developing Quantitative Structure-Activity Relationship (QSAR) models specifically for this class of compounds, researchers can virtually screen large libraries of designed derivatives to identify the most promising candidates for synthesis and experimental testing. researchgate.net This predictive capability is crucial for prioritizing experimental efforts on compounds with the highest likelihood of success.
Another critical application of AI is in retrosynthesis prediction. ML models, particularly those based on transfer learning, are being developed to predict the chemical reactions needed to synthesize complex molecules like novel heterocycles. chemrxiv.org For this compound derivatives, these tools can propose viable synthetic routes, identify potential challenges, and suggest optimal reaction conditions, thereby streamlining the synthetic process. chemrxiv.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms (e.g., GANs, VAEs) that create novel molecular structures based on learned patterns from existing data. youtube.com | Design of new derivatives with tailored properties for specific therapeutic targets. |
| Predictive Modeling | Machine learning models (e.g., QSAR) that forecast properties like bioactivity, toxicity, and solubility. nih.gov | Rapid virtual screening of compound libraries to prioritize candidates for synthesis. |
| Retrosynthesis Prediction | AI tools that suggest synthetic pathways for a target molecule by working backward from the product. chemrxiv.org | Acceleration of the synthesis of novel and complex thiomorpholinone dioxide analogs. |
| 3D Molecule Generation | Models that design molecules directly in three-dimensional space, considering the target's binding pocket. nih.gov | Creation of compounds with a high degree of shape complementarity for structure-based drug design. |
Sustainable and Green Chemistry Approaches in the Production of Thiomorpholinone 1,1-Dioxide
The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly manufacturing processes. nih.gov Green chemistry principles are being applied to the synthesis of N-heterocycles, including the thiomorpholinone scaffold, to minimize waste, reduce energy consumption, and use less hazardous substances. rsc.orgmdpi.com
One of the most promising green techniques is microwave-assisted organic synthesis (MAOS) . This method uses microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. nih.govnih.govyoutube.com The synthesis of various heterocyclic compounds, including morpholine-based structures, has been successfully demonstrated using microwave assistance, suggesting its applicability for the efficient production of this compound. mdpi.comyoutube.com
The use of greener solvents is another cornerstone of sustainable chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Researchers are exploring alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol (B1671775) for the synthesis of N-heterocyles. mdpi.com Additionally, solvent-free reaction conditions, where reactants are combined directly or on a solid support, represent an ideal green approach by eliminating solvent waste entirely. acs.orgrasayanjournal.co.in
Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube where the reaction occurs, allowing for precise control over temperature, pressure, and reaction time. researchgate.net This technology is particularly well-suited for handling hazardous intermediates and can improve reaction efficiency. A telescoped continuous flow process for the synthesis of thiomorpholine (B91149) has already been developed, involving a photochemical thiol-ene reaction as a key step, demonstrating a viable green pathway to the core scaffold. researchgate.netnih.gov
| Green Chemistry Technique | Principle | Advantage for Thiomorpholinone 1,1-Dioxide Production |
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and efficient heating of the reaction mixture. youtube.com | Reduced reaction times, increased yields, and lower energy consumption. nih.gov |
| Alternative Solvents | Replaces hazardous organic solvents with environmentally benign options like water, PEG, or bio-solvents. mdpi.com | Minimized toxic waste and improved process safety. |
| Solvent-Free Reactions | Conducts reactions without a solvent medium, often using solid supports or neat reactants. rasayanjournal.co.in | Eliminates solvent use and waste, simplifying product purification. |
| Continuous Flow Chemistry | Performs reactions in a continuous stream rather than in a single batch, allowing for better control and safety. researchgate.net | Enhanced safety, scalability, and process efficiency. nih.gov |
| Catalysis | Employs catalysts to facilitate reactions, reducing the need for stoichiometric reagents and minimizing waste. rsc.org | Increased atom economy and reduction of byproducts. |
Exploration of Novel Chemical Space Through Diverse Synthetic Libraries
To fully unlock the therapeutic potential of the this compound scaffold, it is essential to explore a wide range of chemical diversity. The creation of diverse synthetic libraries—large collections of structurally related compounds—allows for systematic screening against various biological targets to identify new lead compounds. jchemrev.comresearchgate.net
The synthesis of libraries based on the morpholine (B109124) and thiomorpholine core is an established strategy in drug discovery. nih.gov These efforts often involve a common intermediate that can be readily modified with a wide array of building blocks to generate thousands of distinct products. nih.gov This high-throughput approach can be applied to the this compound core to rapidly generate a multitude of derivatives.
A more refined strategy is Systematic Chemical Diversity (SCD) , which guides the expansion of a scaffold collection through deliberate variation in regiochemistry and stereochemistry. nih.gov By systematically altering the substitution patterns and the 3D arrangement of atoms on the thiomorpholinone ring, researchers can create a comprehensive set of compounds that thoroughly probe the structure-activity relationship (SAR) for a given biological target. nih.gov This methodical approach ensures that the chemical space around the core scaffold is explored in a detailed and informative manner.
The functionalization of the thiomorpholine ring can be achieved through various synthetic routes, allowing for the introduction of diverse chemical moieties at multiple positions. researchgate.netresearchgate.net This versatility enables the creation of chimeric or hybrid molecules, where the thiomorpholinone dioxide core is combined with other known pharmacophores to potentially achieve synergistic effects or target multiple biological pathways simultaneously. mdpi.com
Advanced Methodologies for Mechanistic Understanding of Complex Reactions
A deep understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing existing synthetic routes and developing new ones. Advanced computational and experimental techniques are being employed to elucidate the intricate details of these chemical transformations.
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com DFT calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the lowest energy pathways. mdpi.com This insight helps explain observed outcomes like regioselectivity and stereoselectivity and can predict how changes in reactants or conditions will affect the reaction. mdpi.com For sulfur-containing heterocycles, DFT studies can clarify the mechanisms of key bond-forming events, such as cycloaddition reactions or the formation of the sulfone group. mdpi.com
Mechanistic investigations into the synthesis of sulfones and related sulfur heterocycles often reveal complex pathways. tdx.catresearchgate.net For example, the formation of cyclic sulfones can proceed through radical intermediates, highlighting the need for detailed study to control the reaction outcome. mdpi.com Understanding the generation and reactivity of key intermediates, such as sulfonyl radicals, is essential for designing efficient and selective syntheses. nih.govthieme-connect.com
By combining computational predictions with carefully designed experiments, researchers can build a comprehensive picture of the reaction mechanism. This knowledge enables the rational design of improved synthetic strategies, leading to higher yields, better selectivity, and access to novel derivatives of this compound that would be difficult to obtain through trial-and-error approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
